molecular formula C18H17FN4O2S B6540854 1-(2-fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea CAS No. 1040672-41-0

1-(2-fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea

Cat. No. B6540854
CAS RN: 1040672-41-0
M. Wt: 372.4 g/mol
InChI Key: CUEXYWPXJFROMS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural motifs, including a fluorophenyl group, a thiophene ring, and a dihydropyridazine ring. These structural features suggest that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of a fluorophenyl group, a thiophene ring, and a dihydropyridazine ring suggests that the molecule may have interesting electronic properties. The fluorine atom in the fluorophenyl group is highly electronegative, which could create a polar bond with the adjacent carbon atom . The thiophene and dihydropyridazine rings are both aromatic, which means they have a cyclic, planar arrangement of atoms with a ring of resonance bonds .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For example, the fluorine atom in the fluorophenyl group could potentially be replaced via a nucleophilic aromatic substitution reaction. The thiophene ring might undergo electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a fluorine atom could increase the compound’s stability and decrease its reactivity compared to a similar compound without fluorine . The aromatic rings could contribute to the compound’s rigidity and possibly also its color .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Researchers might also investigate ways to optimize its synthesis, or to modify its structure to enhance its properties .

properties

IUPAC Name

1-(2-fluorophenyl)-3-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c19-13-5-1-2-6-14(13)21-18(25)20-10-4-11-23-17(24)9-8-15(22-23)16-7-3-12-26-16/h1-3,5-9,12H,4,10-11H2,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEXYWPXJFROMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-3-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)urea

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